molecular formula C16H13ClN2OS2 B5591424 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-methylphenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B5591424
M. Wt: 348.9 g/mol
InChI Key: QXDJICHYSSEFER-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzothiazol-2-ylthio)-N-(5-chloro-2-methylphenyl)acetamide is 348.0157831 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, related to the core structure of interest, were synthesized and evaluated for their antitumor activities. Among these, certain compounds exhibited significant anticancer activity against various cancer cell lines, highlighting the benzothiazole moiety's potential in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvement

Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified a compound with a benzothiazole ring. Efforts to improve metabolic stability led to the exploration of 6,5-heterocyclic analogues, highlighting the importance of the benzothiazole structure in medicinal chemistry (Stec et al., 2011).

Anticonvulsant Evaluation

N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for anticonvulsant activities. One compound showed significant efficacy, underscoring the therapeutic potential of benzothiazole-acetamide derivatives in seizure management (Nath et al., 2021).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide were synthesized and showed significant anti-inflammatory activity, suggesting their potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Acidity Constant Determination

The acidity constants of newly synthesized benzothiazole acetamide derivatives were determined, providing valuable insights into their chemical behavior and potential applications in drug design (Duran & Canbaz, 2013).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-6-7-11(17)8-13(10)18-15(20)9-21-16-19-12-4-2-3-5-14(12)22-16/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDJICHYSSEFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.